3(2H)-Benzoxazolecarboxamide, N-butyl-2-oxo-
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Overview
Description
N-Butyl-2-oxobenzo[d]oxazole-3(2H)-carboxamide is a heterocyclic compound belonging to the oxazole family Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-oxobenzo[d]oxazole-3(2H)-carboxamide typically involves the condensation of 2-aminophenol with an aldehyde under reflux conditions. For instance, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) can be used to facilitate the reaction in water, yielding the desired product in high yields . Another method involves the use of titanium tetraisopropoxide (TTIP) as a catalyst in the presence of aqueous hydrogen peroxide and ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-oxobenzo[d]oxazole-3(2H)-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Reduced forms of the oxazole ring.
Substitution: Substituted oxazole derivatives with various functional groups.
Scientific Research Applications
N-Butyl-2-oxobenzo[d]oxazole-3(2H)-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its potential anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-Butyl-2-oxobenzo[d]oxazole-3(2H)-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Uniqueness
N-Butyl-2-oxobenzo[d]oxazole-3(2H)-carboxamide stands out due to its unique butyl group, which can influence its chemical reactivity and biological activity. Compared to other oxazole derivatives, this compound may exhibit distinct properties that make it suitable for specific applications in medicinal chemistry and material science .
Properties
CAS No. |
143207-32-3 |
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Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
N-butyl-2-oxo-1,3-benzoxazole-3-carboxamide |
InChI |
InChI=1S/C12H14N2O3/c1-2-3-8-13-11(15)14-9-6-4-5-7-10(9)17-12(14)16/h4-7H,2-3,8H2,1H3,(H,13,15) |
InChI Key |
VAWTXJAARVWUBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)N1C2=CC=CC=C2OC1=O |
Origin of Product |
United States |
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